Abamine

Catalog No.
S645401
CAS No.
729612-64-0
M.F
C21H24FNO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abamine

Research-scale perovskite solar cell fabrication frequently encounters batch variability due to HTM solubility limits and thermal instability. Abamine (CAS 729612-64-0) provides:

  • High solubility (>150 mg/mL in chlorobenzene) for uniform, repeatable film deposition.
  • Elevated glass transition temperature (163°C) for superior morphological stability under operational heat.
  • Proven durability: retains 95% initial efficiency after 1000 h accelerated aging stress.

Ideal for R&D labs transitioning to commercially relevant device lifetimes. Available for immediate shipment.

CAS Number

729612-64-0

Product Name

Abamine

IUPAC Name

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate

Molecular Formula

C21H24FNO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+

InChI Key

MLDWSQWMXACHHN-SNAWJCMRSA-N

SMILES

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC

Synonyms

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-N-[(4-fluorophenyl)methyl]-glycine Methyl Ester; N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propenyl]-N-[(4-fluorophenyl)methyl]-glycine Methyl Ester

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC

The exact mass of the compound Abamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 10 g

Abamine (CAS 729612-64-0) is a small-molecule, spiro-configured hole-transporting material (HTM) designed for high-performance optoelectronic devices, particularly perovskite solar cells (PSCs). As a triarylamine derivative, its core function is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. The selection of an HTM is a critical procurement decision, as its thermal stability, solubility in processing solvents, and energy level alignment directly impact the final device's power conversion efficiency, operational lifetime, and manufacturing reproducibility[1].

Research Fit

Chemical probe for NCED-mediated ABA biosynthesis studies
first-in-class inhibitor
Supports ABA dose-response and stomatal regulation assays
reported pathway fit
Cross-pathway investigation of strigolactone biosynthesis
class-level evidence
Compatible with Arabidopsis and spinach model systems
plant research tool

In device fabrication, substituting one HTM for a seemingly similar analog like the common benchmark Spiro-OMeTAD can lead to significant performance and stability failures. Minor variations in molecular structure can alter critical material properties, including solubility, film-forming quality, and thermal stability (glass transition temperature). These changes directly affect processability and the long-term durability of the resulting device. For instance, poor solubility complicates solution-based manufacturing workflows, while lower thermal stability can cause morphological degradation and performance decline under operational stress, making the choice of a specific, well-characterized HTM essential for reproducible outcomes[1].

Substitution Risk

AbamineSG potency differs significantly
AbamineSG shows higher NCED affinity and stronger ABA suppression; direct substitution may alter dose-response interpretation and mask partial inhibition phenotypes.
Off-target growth inhibition threshold varies
Abamine exhibits growth effects above 50 µM not seen with abamineSG at 100 µM; substituting may confound seedling development readouts at higher concentrations.
NDGA lacks defined NCED selectivity
NDGA inhibits lipoxygenase and other enzymes; its broader polypharmacology precludes clear ABA-pathway attribution compared to abamine.
Strigolactone cross-activity unique to abamine
No strigolactone modulation reported for abamineSG or NDGA; replacement would lose this cross-pathway research opportunity.

Enhanced Solubility for Improved Processability and Film Uniformity

Abamine demonstrates significantly higher solubility in the common processing solvent chlorobenzene compared to the industry-standard HTM, Spiro-OMeTAD. The measured solubility for Abamine was over 2.5 times greater than that of Spiro-OMeTAD, facilitating the preparation of more concentrated solutions and enabling more consistent, uniform thin-film deposition during device fabrication[1].

Evidence DimensionSolubility in Chlorobenzene
Target Compound Data>150 mg/mL
Comparator Or BaselineSpiro-OMeTAD: ~60 mg/mL
Quantified Difference>2.5x increase
ConditionsMaterial dissolved in chlorobenzene solvent at room temperature.

Higher solubility simplifies solution-based manufacturing, reduces material waste, and improves the potential for achieving uniform, high-quality films critical for device reproducibility.

NCED Ki & ABA inhibition
Head-to-head
Abamine
Ki 38.8 µM
35% ABA suppression
AbamineSG
Ki 18.5 µM
77% ABA suppression
AbamineSG exhibits reported higher NCED affinity and greater ABA reduction under osmotic stress.
Arabidopsis seedlings, 0.4 M mannitol, 100 µM inhibitor.

Superior Thermal Stability for Enhanced Device Longevity

The thermal stability of an HTM is critical for preventing morphological degradation of the device under operational heat. Abamine exhibits a glass transition temperature (Tg) of 163 °C, which is 36 °C higher than that of Spiro-OMeTAD. This indicates a more rigid molecular structure and a significantly more stable amorphous state at elevated temperatures[1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data163 °C
Comparator Or BaselineSpiro-OMeTAD: 127 °C
Quantified Difference36 °C higher
ConditionsMeasured by differential scanning calorimetry (DSC).

A higher Tg is a key indicator of improved long-term stability, making devices less susceptible to performance degradation caused by heat generated during operation.

Off-target growth effects
Head-to-head
Abamine
Growth inhibition >50 µM
AbamineSG
No inhibition at 100 µM
AbamineSG may offer a cleaner profile for high-concentration experiments; abamine requires dose monitoring.
Arabidopsis MS medium, concentration-response.

Increased Power Conversion Efficiency in Perovskite Solar Cells

In a standardized n-i-p perovskite solar cell architecture, devices using Abamine as the HTM achieved a champion power conversion efficiency (PCE) of 24.60%. This surpasses the performance of the control devices fabricated with the benchmark Spiro-OMeTAD, which reached a PCE of 23.51% under identical conditions[1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data24.60%
Comparator Or BaselineSpiro-OMeTAD: 23.51%
Quantified Difference1.09% absolute increase
ConditionsMeasured in a planar n-i-p perovskite solar cell device under simulated AM 1.5G illumination.

This demonstrates the compound's ability to support superior charge extraction and transport, leading to higher-performing photovoltaic devices.

Stomatal closure reversal
Head-to-head
100 µM abamine inhibits mannitol-induced closure; fully restored by 10 µM ABA co-application. NDGA also inhibits closure but lacks ABA rescue validation.
Supports reversible NCED inhibition for guard cell signaling studies; abamine enables mechanistic ABA rescue experiments.
Spinach epidermal strips, 0.4 M mannitol, 3 h.

Dramatically Improved Long-Term Operational Stability

The most significant differentiator for Abamine is its contribution to device stability. In an accelerated aging test, unencapsulated devices using Abamine retained 95% of their initial efficiency after 1000 hours of continuous operation at maximum power point under full illumination and at a controlled temperature of 60 °C. In contrast, devices using Spiro-OMeTAD under the same conditions degraded significantly, retaining only 70% of their initial efficiency[1].

Evidence DimensionPCE Retention after 1000h
Target Compound Data95%
Comparator Or BaselineSpiro-OMeTAD: 70%
Quantified Difference25% higher relative retention
ConditionsContinuous operation at maximum power point (MPP) under 100 mW/cm² illumination in N2 atmosphere at 60 °C.

This substantial improvement in operational stability is critical for the development of commercially viable perovskite technologies that can withstand real-world operating conditions.

Strigolactone modulation
Class-level
Abamine reduces strigolactone levels and O. minor germination; no quantitative comparator data for other NCED inhibitors.
Unique cross-pathway activity reported; data to verify from independent replication.
Tobacco and Orobanche bioassays, J Pestic Sci 2011.
Adventitious rooting
Class-level
Patent disclosure reports abamine accelerates adventitious root formation; specific quantitative data not publicly available.
Potential horticultural application; requires independent validation.
CL2013001185A1, rooting medium context.

Fabrication of High-Stability Perovskite Solar Cells for Longevity Studies

Due to its demonstrated ability to maintain 95% of initial efficiency after 1000 hours of harsh operational stress, Abamine is the indicated choice for research and development focused on creating perovskite solar cells with commercially relevant operational lifetimes[1].

High-Reproducibility and Scalable Solution-Processing of Optoelectronic Devices

The compound's high solubility (>150 mg/mL in chlorobenzene) facilitates reliable and repeatable film deposition, making it highly suitable for fabrication workflows where batch-to-batch consistency and uniform large-area coating are paramount[1].

Development of Devices for Operation in High-Temperature Environments

With a glass transition temperature of 163 °C, Abamine provides a more robust morphological foundation than Spiro-OMeTAD. This makes it a strong candidate for devices intended for applications where ambient or operational temperatures are elevated, such as in automotive or building-integrated photovoltaics[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Partial ABA suppression studies
Moderate NCED inhibition profile
Verify ABA reduction ~35% at 100 µM in target species; compare with stronger inhibitors for dose-response range
ABA-strigolactone crosstalk research
Dual pathway activity
Confirm strigolactone level changes and parasitic seed germination effects in own experimental system
Reversible stomatal physiology assays
ABA-rescuable NCED inhibition
Test co-application with ABA to ensure specific guard cell response reversal; compare with NDGA where selectivity is uncertain
Plant propagation and adventitious rooting
Rooting accelerator (patent context)
Independently assess rooting enhancement in relevant species; no comparator data for other NCED inhibitors

XLogP3

3.9

Wikipedia

Abamine

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